molecular formula C7H7N3O2S B13560602 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13560602
M. Wt: 197.22 g/mol
InChI Key: QGNHDLPKLSTROF-UHFFFAOYSA-N
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Description

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methanesulfonyl (-SO₂CH₃) group at the 6-position (C6). This compound, with the molecular formula C₁₃H₁₂N₄O₄S₂ and molar mass 352.39 g/mol (CAS: 685107-43-1), has been identified in structural studies as a key intermediate for designing kinase inhibitors and other bioactive molecules . The methanesulfonyl group enhances electrophilicity and binding affinity to enzymatic targets, such as ATP-binding pockets in kinases, making it a scaffold of interest in medicinal chemistry .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

6-methylsulfonylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3

InChI Key

QGNHDLPKLSTROF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN2C(=CC=N2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of aminoazoles with suitable electrophiles. One common method is the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Potency and Selectivity

  • Methanesulfonyl vs. Morpholine Substitutions : The 7-morpholin-4-yl derivative exhibits superior potency (IC₅₀ ~10 nM) for PI3Kδ compared to the 6-methanesulfonyl analog, which primarily targets EGFR (IC₅₀ ~100 nM) .
  • Halogen vs. Methanesulfonyl : The 3-iodo derivative shows broader kinase inhibition but lower selectivity than the methanesulfonyl analog, which benefits from sulfonyl group interactions with lysine residues in EGFR .
  • Fluorine vs. Trimethoxy : The 4-fluoro substitution (Compound 6p) improves tumor cell selectivity, while the 3,4,5-trimethoxy group (Compound 6m) enhances cytotoxicity via lipophilic interactions .

Kinase Inhibition

This compound inhibits EGFR by binding to its ATP pocket, preventing autophosphorylation (IC₅₀ = 120 nM) . However, its activity is outperformed by Compound 15 (IC₅₀ = 0.6 nM for PDE4), which features a 5-indole substitution and optimized C7 groups .

Anticancer Activity

While the methanesulfonyl derivative shows moderate cytotoxicity (IC₅₀ = 5–10 µM in HeLa cells), analogs like 6m (IC₅₀ = 0.8 µM) and 6p (IC₅₀ = 1.2 µM) demonstrate superior efficacy due to aryl ring substitutions .

Thermodynamic and Solubility Profiles

  • The methanesulfonyl group improves aqueous solubility (~2.5 mg/mL) compared to morpholine derivatives (~0.8 mg/mL) but reduces membrane permeability (LogP = 1.8 vs. 2.5) .
  • Fluorine substitutions (e.g., 4-fluoro in 6p) balance solubility and lipophilicity (LogP = 2.1), enhancing bioavailability .

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